H-Phe-chloromethylketone hcl
CAS No.: 52735-71-4
VCID: VC21539179
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.

Description |
H-Phe-chloromethylketone HCl, also known as (S)-3-amino-1-chloro-4-phenylbutan-2-one hydrochloride, is a chemical compound with the molecular formula C10H13Cl2NO and a molecular weight of 234.12 g/mol . It is a derivative of phenylalanine and is used in various biochemical applications, particularly as an inhibitor for certain enzymes. Synonyms and Identifiers
Biological ApplicationsH-Phe-chloromethylketone HCl is primarily used as an irreversible inhibitor for certain proteases. Chloromethyl ketones are known to covalently bind to the active site of enzymes, leading to their inactivation. This mechanism is similar to that of other chloromethyl ketones, which are used to study enzyme activity and specificity . Enzyme InhibitionChloromethyl ketones, including H-Phe-chloromethylketone HCl, are effective inhibitors of serine proteases. They work by alkylating a nucleophilic residue in the enzyme's active site, thereby irreversibly inhibiting the enzyme . This property makes them useful tools in biochemical research for studying enzyme mechanisms and specificity. Comparison with Other Chloromethyl KetonesOther chloromethyl ketones, such as phenyl chloromethyl ketone (PCK) and benzyl chloromethyl ketone (BCK), have been studied for their inhibitory effects on chymotrypsin. These compounds can alkylate methionine and histidine residues, depending on their structure and the enzyme's binding site . Synthesis and PurificationThe synthesis of peptide chloromethyl ketones typically involves conventional organic chemistry methods. Purification is often achieved through chromatography techniques, such as silica gel column chromatography . |
---|---|
CAS No. | 52735-71-4 |
Product Name | H-Phe-chloromethylketone hcl |
Molecular Formula | C10H12ClNO |
Molecular Weight | 197.66 g/mol |
IUPAC Name | (3S)-3-amino-1-chloro-4-phenylbutan-2-one |
Standard InChI | InChI=1S/C10H12ClNO/c11-7-10(13)9(12)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2/t9-/m0/s1 |
Standard InChIKey | CNNSBPMDYXZFTQ-VIFPVBQESA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)CCl)N |
SMILES | C1=CC=C(C=C1)CC(C(=O)CCl)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)CCl)N |
Synonyms | H-Phe-chloromethylketone.HCl;H-PHE-CHLOROMETHYLKETONEHCL;52735-71-4;DLNJXAGVYFIVJM-FVGYRXGTSA-N;MolPort-020-004-779;V6404;K-9607;(S)-4-Chloro-3-oxo-1-phenylbutan-2-aminiumchloride;(S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride;(3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride;(3S)-3-amino-1-chloro-4-phenyl-2-butanonehydrochloride |
PubChem Compound | 4369560 |
Last Modified | Jul 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume